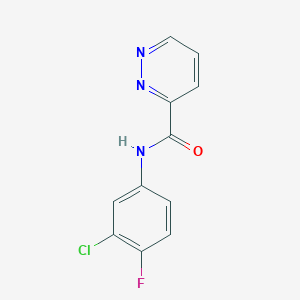
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a 3-chloro-4-fluorophenyl group and a carboxamide group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with pyridazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives such as:
Pyridazine-3-carboxamide: Lacks the chloro and fluoro substituents, resulting in different pharmacological properties.
3-chloro-4-fluorophenylpyridazine: Similar structure but without the carboxamide group, leading to variations in its chemical reactivity and biological activity.
N-(3-chloro-4-fluorophenyl)pyridazinone: Contains a ketone group instead of a carboxamide, which affects its chemical and pharmacological properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O/c12-8-6-7(3-4-9(8)13)15-11(17)10-2-1-5-14-16-10/h1-6H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQAINSGKDYSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


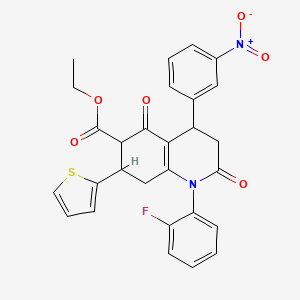
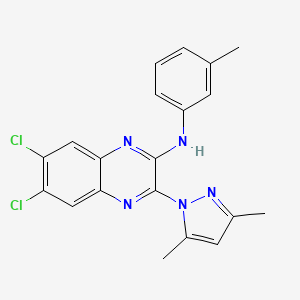
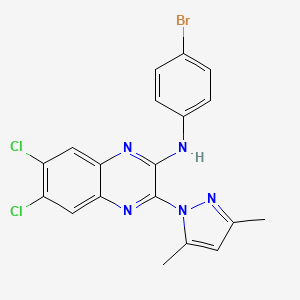
![2-({3-[(2-HYDROXYETHYL)AMINO]-6,7-DINITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL](/img/structure/B4317791.png)
![1,3-dimethyl-6,7-dinitro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4317804.png)
![3-(butylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4317806.png)
![3-NITRO-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]BENZAMIDE](/img/structure/B4317809.png)
![3-AMINO-N-(4-CHLOROPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE](/img/structure/B4317819.png)
![1,3-bis(butylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4317824.png)
![N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N'-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]GUANIDINE](/img/structure/B4317831.png)
![N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B4317850.png)
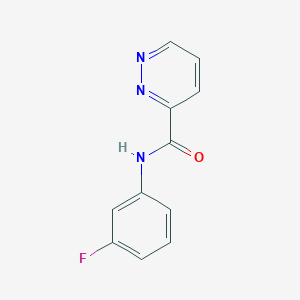
![2-[(4-FLUOROBENZYL)AMINO]-7-(2-FURYL)-7,8-DIHYDRO-5(6H)-QUINAZOLINONE](/img/structure/B4317866.png)
![5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B4317870.png)
